N-alpha-Amino-L-proline methyl ester

Peptidomimetics Protease resistance Peptide drug design

N-alpha-Amino-L-proline methyl ester (CAS 604003-91-0), also designated H2N-L-Pro-OMe or methyl (2S)-1-aminopyrrolidine-2-carboxylate, is an N-aminated L-proline derivative that belongs to the α-hydrazino acid class of peptidomimetic building blocks. With a molecular formula of C6H12N2O2, a molecular weight of 144.17 g/mol, a calculated LogP of 0.14, and a polar surface area of 55.56 Ų, this compound exhibits distinct physicochemical properties that influence its reactivity and incorporation into peptide chains.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B1500879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Amino-L-proline methyl ester
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1N
InChIInChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m0/s1
InChIKeyGPTHYJZLMPEXPV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Amino-L-proline methyl ester: Essential Procurement Data for Peptidomimetic and Natural Product Research


N-alpha-Amino-L-proline methyl ester (CAS 604003-91-0), also designated H2N-L-Pro-OMe or methyl (2S)-1-aminopyrrolidine-2-carboxylate, is an N-aminated L-proline derivative that belongs to the α-hydrazino acid class of peptidomimetic building blocks [1]. With a molecular formula of C6H12N2O2, a molecular weight of 144.17 g/mol, a calculated LogP of 0.14, and a polar surface area of 55.56 Ų, this compound exhibits distinct physicochemical properties that influence its reactivity and incorporation into peptide chains [1]. Notably, this compound was identified in 2021 as a cryptic natural product from the fish gut-derived fungus Evlachovaea sp. CMB-F563, representing only the second reported natural occurrence of an N-amino-proline and the first from a microbial source [2].

Why N-alpha-Amino-L-proline methyl ester Cannot Be Substituted by Common L-Proline Esters in Critical Applications


Generic substitution of N-alpha-amino-L-proline methyl ester with L-proline methyl ester (CAS 2133-40-6) or N-methyl-L-proline derivatives is not scientifically justified for applications requiring protease resistance or defined conformational control. The N-amino group in this compound introduces an additional nitrogen atom into the pyrrolidine ring, creating a hydrazino acid scaffold that fundamentally alters both enzymatic recognition and peptide backbone geometry [1]. Unlike standard proline esters, which are rapidly degraded by digestive proteases when incorporated into peptides, α-hydrazino acid-containing peptides—including those built from N-amino-proline—exhibit remarkable resistance to proteolytic cleavage [2]. Furthermore, the hydrazino analogue of proline induces a distinct folded structure stabilized by a bifurcated hydrogen bond network that differs from the canonical βII-turn observed with native proline residues, directly impacting peptide secondary structure and biological function [3].

N-alpha-Amino-L-proline methyl ester: Quantitative Differentiation Data Against L-Proline-Based Comparators


Proteolytic Stability: α-Hydrazino Acid Peptides vs. Native Proline Peptides

Cyclic tripeptides containing α-hydrazino acids—the structural class to which N-amino-L-proline belongs—exhibit complete resistance to proteolytic degradation by mouse digestive juice, whereas the corresponding proline-containing control tripeptide is fully digested under identical conditions [1]. This differential stability provides a quantifiable advantage for peptidomimetic design.

Peptidomimetics Protease resistance Peptide drug design

Synthetic Conversion Efficiency: Quantitative Reduction of N-Nitroso Precursor

The reduction of N-nitroso-L-proline methyl ester to N-alpha-amino-L-proline methyl ester proceeds with 100% conversion efficiency (quantitative yield) using Zn dust in 50% AcOH at 0°C over 15 minutes [1]. In contrast, the preceding nitrosation step yields N-nitroso-L-proline as a 1.8:1 mixture of syn and anti isomers at 69% overall yield, establishing a clear synthetic pathway with defined efficiency benchmarks [1].

Synthetic methodology Hydrazino acid synthesis Process chemistry

Conformational Turn Induction: hPro Residue vs. Native Proline Residue

The hydrazino analogue of proline (hPro), corresponding to the N-amino-L-proline scaffold, induces a distinct folded structure in the tripeptide Boc-Gly-hPro-Gly-NHiPr that differs from the canonical βII-turn observed in the native proline-containing cognate Boc-Gly-Pro-Gly-NHiPr [1]. X-ray diffraction analysis reveals the hPro structure is stabilized by a bifurcated hydrogen bond where (Gly3)NH interacts simultaneously with (Gly1)CO and (hPro2)Nα, whereas the Pro-containing peptide adopts a standard βII-turn geometry [1].

Peptide conformation β-turn mimics Structural biology

Natural Product Provenance: Cryptic Fungal Metabolite Status

N-alpha-Amino-L-proline methyl ester was identified as a cryptic natural product from Evlachovaea sp. CMB-F563, representing only the second reported natural occurrence of an N-amino-proline—and the first from a microbial source [1]. Prior to this 2021 discovery, N-amino-proline natural products were limited to a single report; this compound thus occupies a unique position in the natural products landscape, distinct from common synthetic proline esters such as L-proline methyl ester (CAS 2133-40-6) which are exclusively synthetic or semisynthetic.

Natural products discovery Fungal metabolomics Biosynthesis

N-alpha-Amino-L-proline methyl ester: Priority Application Scenarios Driven by Quantitative Differentiation


Design of Protease-Resistant Peptidomimetics for Oral Peptide Therapeutics

Researchers developing orally bioavailable peptide drugs should prioritize N-alpha-amino-L-proline methyl ester as a building block to confer proteolytic resistance. As demonstrated by the complete stability of α-hydrazino acid-containing tripeptides against mouse digestive juice—in stark contrast to the rapid digestion of native proline-containing controls [1]—incorporation of this scaffold into peptide chains is expected to significantly extend in vivo half-life. This property is directly relevant to the design of gut-stable therapeutic peptides where enzymatic degradation in the gastrointestinal tract is the primary barrier to oral administration.

Conformational Studies of β-Turn Mimetics and Foldamer Design

Investigators exploring peptide secondary structure or designing foldamers that require precise control over β-turn geometry should select N-alpha-amino-L-proline methyl ester based on its structurally validated deviation from native proline. X-ray crystallographic analysis confirms that the hydrazino-proline (hPro) scaffold induces a bifurcated hydrogen-bonding network distinct from the βII-turn of L-proline, and this folded conformation is retained in both chlorinated and non-chlorinated organic solvents [1]. This makes the compound an essential tool for probing the relationship between backbone hydrogen bonding and biological activity in peptide-based probes.

Natural Product Discovery and Fungal Metabolomics Reference Standards

Given its status as only the second reported N-amino-proline natural product and the first from a microbial source [1], N-alpha-amino-L-proline methyl ester serves as a critical reference standard for natural product chemists and metabolomics researchers investigating fungal secondary metabolism. Its availability enables accurate identification of the N-amino-proline chemotype in complex extracts and facilitates biosynthetic studies into the formation of N-aminated proline scaffolds. The validated derivatization methodology using 2,4-dinitrobenzaldehyde for enhanced UHPLC-DAD detection at 400 nm further supports its use as an analytical benchmark [1].

Synthetic Methodology Development for Hydrazino Acid Building Blocks

For process chemists and synthetic methodology groups, N-alpha-amino-L-proline methyl ester represents a benchmark substrate for optimizing reduction protocols toward α-hydrazino acids. The reported quantitative (100%) conversion from the N-nitroso precursor using Zn/AcOH establishes a high-efficiency baseline against which alternative reducing agents, catalytic systems, or flow chemistry approaches can be compared [1]. Furthermore, the 1.8:1 syn:anti isomer ratio obtained in the preceding nitrosation step provides a defined stereochemical outcome for method development aimed at improving diastereoselectivity [1].

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